N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Description
N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a heterocyclic compound featuring a benzoxadiazole core linked via an acetamide group to a 5Z-benzylidene-thiazolidin-2,4-dione moiety. This structure combines two pharmacologically significant motifs: the benzoxadiazole ring, known for its electron-deficient nature and role in fluorescent probes or bioactive molecules, and the thiazolidinone core, which is widely explored for antimicrobial, antidiabetic, and anticancer activities . The 3-chlorobenzylidene substituent at the C5 position of the thiazolidinone ring may enhance lipophilicity and influence binding interactions with biological targets.
Properties
Molecular Formula |
C18H11ClN4O4S |
|---|---|
Molecular Weight |
414.8 g/mol |
IUPAC Name |
N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-[(3-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C18H11ClN4O4S/c19-11-4-1-3-10(7-11)8-14-17(25)23(18(26)28-14)9-15(24)20-12-5-2-6-13-16(12)22-27-21-13/h1-8H,9H2,(H,20,24)/b14-8- |
InChI Key |
ZKGDKQHKCYQUFM-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC4=NON=C43 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC4=NON=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxadiazole Ring: This can be achieved by reacting o-phenylenediamine with nitrous acid to form the benzoxadiazole core.
Synthesis of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting cysteine with a carbonyl compound under acidic conditions.
Coupling Reactions: The benzoxadiazole and thiazolidine intermediates are then coupled using appropriate reagents and conditions, such as using a base like triethylamine in an organic solvent.
Introduction of the Chlorobenzylidene Moiety: This step involves the reaction of the intermediate with 3-chlorobenzaldehyde under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoxadiazole and chlorobenzylidene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, potentially leading to the development of new drugs.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets. The benzoxadiazole ring can interact with enzymes or receptors, while the thiazolidine ring may interact with nucleic acids or proteins. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Core Heterocycle Variations
- Benzoxadiazole vs. Benzothiazole/Benzoxazole: N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide () replaces the benzoxadiazole with benzothiazole and benzoxazole rings. 2-[(5Z)-5-(4-Chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide () substitutes benzoxadiazole with a thiazole ring. Dual chloro substituents here may enhance cytotoxicity, as seen in halogenated antitumor agents .
Substituent Effects on the Thiazolidinone Ring
- Chlorine Position: The meta-chloro group in the target compound contrasts with para-chloro analogs (e.g., ).
- Methoxy vs. Chloro Substituents : 2-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide () replaces chlorine with methoxy, which could reduce electrophilicity and impact antioxidant or antimicrobial activity .
Key Reaction Steps
Yield and Efficiency
- Global yields for analogs range from 22% () to 76% (), highlighting variability based on substituent complexity. The target compound’s synthesis would likely require optimized conditions to mitigate steric hindrance from the 3-chlorobenzylidene group.
Spectroscopic Characterization
- IR Spectroscopy: Thiazolidinone C=O stretches (1650–1750 cm⁻¹) and N-H bends (3200–3400 cm⁻¹) are consistent across analogs () .
- NMR : The 5Z-configuration of the benzylidene group is confirmed by coupling constants (J ≈ 12 Hz for trans olefins) in analogs like those in .
Physicochemical Properties
- Thermal Stability: Thiazolidinone derivatives generally decompose above 200°C (), suggesting the target compound is suitable for high-temperature formulations .
Biological Activity
N-(2,1,3-benzoxadiazol-4-yl)-2-[(5Z)-5-(3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound and related derivatives.
Chemical Structure and Properties
The compound features a benzoxadiazole moiety linked to a thiazolidinone structure through an acetamide functional group. Its chemical formula is with a molecular weight of approximately 375.81 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds with similar structures. For instance, derivatives of benzothiazole and benzoxadiazole have shown significant cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer) : Compounds similar to this compound demonstrated inhibition rates exceeding 70% at certain concentrations .
- Mechanism : The anticancer activity is often attributed to the induction of oxidative stress in cancer cells leading to apoptosis. This was evidenced by increased levels of reactive oxygen species (ROS) and alterations in antioxidant enzyme activities .
Antimicrobial Activity
The antimicrobial potential of benzoxadiazole derivatives has been investigated with varying results. Some studies report minimal inhibitory concentrations (MIC) against bacterial strains such as Escherichia coli and Bacillus subtilis, indicating moderate antibacterial activity .
Study 1: Cytotoxic Effects on MCF-7 Cells
A study evaluated the cytotoxicity of this compound on MCF-7 cells. The results indicated that at a concentration of 10 µM, the compound caused approximately 75% cell death after 48 hours. This effect was linked to the compound's ability to induce apoptosis through ROS generation.
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 10 | 25 |
| 20 | 10 |
Study 2: Antimicrobial Activity Assessment
In another study focusing on antimicrobial properties, several derivatives were tested against common bacterial strains. The results showed that while most derivatives had low activity, some exhibited promising MIC values.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| N-(2,1,3-benzoxadiazol...) | 50 | E. coli |
| N-(2,1,3-benzoxadiazol...) | 100 | B. subtilis |
Mechanistic Insights
The biological activity of this compound is believed to involve multiple pathways:
- Oxidative Stress Induction : Increased ROS levels lead to cellular damage and apoptosis.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest : Some derivatives cause cell cycle arrest at specific phases contributing to their anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
